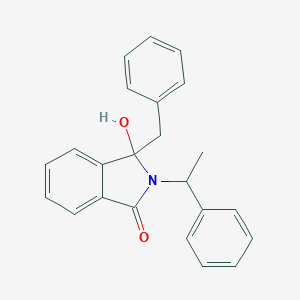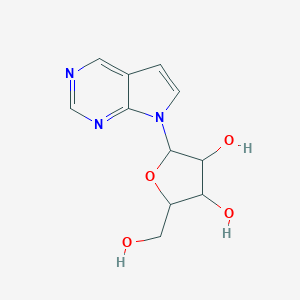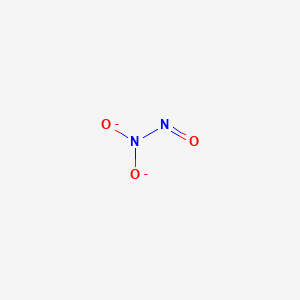
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone, also known as MBF, is a chemical compound that belongs to the family of benzofuranones. It is a yellow crystalline solid that is widely used in scientific research for its numerous biological activities. MBF is synthesized through a multi-step process that involves the use of various reagents and catalysts.
作用機序
The mechanism of action of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are associated with inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been shown to have numerous biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme that is involved in the programmed cell death process. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the regulation of the immune response.
実験室実験の利点と制限
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, it is important to use 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone in appropriate concentrations and to follow proper safety protocols when handling this compound.
将来の方向性
There are several future directions for the research on 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone, including the development of new synthetic routes, the identification of new biological activities, and the optimization of its pharmacological properties. One potential future direction is the development of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone-based drug candidates for the treatment of various diseases, including cancer and neurodegenerative disorders. Another future direction is the investigation of the potential synergistic effects of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone with other compounds, which could enhance its biological activities and therapeutic potential.
Conclusion:
In conclusion, 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is a versatile chemical compound that has numerous biological activities and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is needed to fully understand its potential therapeutic applications and to optimize its pharmacological properties.
合成法
The synthesis of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of an acid catalyst to form 4-methoxybenzylidene malonic acid. This intermediate is then decarboxylated using heat to produce 2-(4-methoxybenzylidene)-3-oxobutanoic acid. The final step involves the cyclization of this intermediate using a Lewis acid catalyst to form 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone.
科学的研究の応用
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been extensively studied for its numerous biological activities, including its anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been found to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
特性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10- |
InChIキー |
WPHKUMCSOVGQCK-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)



![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)